molecular formula C18H18N2O4S2 B2901596 2,5-dimethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034411-79-3

2,5-dimethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2901596
CAS No.: 2034411-79-3
M. Wt: 390.47
InChI Key: GTMRLMGBADOROK-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of methoxy, thiophene, pyridine, and benzenesulfonamide groups

Preparation Methods

The synthesis of 2,5-dimethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

2,5-Dimethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which can reduce the nitro groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

2,5-Dimethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds containing thiophene and pyridine rings. For example:

    2,5-Dimethoxybenzenesulfonamide: Lacks the thiophene and pyridine rings, making it less versatile in terms of electronic properties.

    Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the pyridine and methoxy groups, resulting in different chemical reactivity and biological activity.

The uniqueness of 2,5-dimethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2,5-dimethoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-23-15-5-6-16(24-2)18(9-15)26(21,22)20-11-13-8-14(12-19-10-13)17-4-3-7-25-17/h3-10,12,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRLMGBADOROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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